tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate is a chemical compound with the molecular formula C10H16N2O3 It is a carbamate derivative, which means it contains a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbamate with furan-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylmethylamine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl N-(phenylmethylamino)carbamate
- Tert-butyl N-(pyridin-3-ylmethylamino)carbamate
Uniqueness
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The furan ring’s electron-rich nature allows for diverse chemical transformations, making this compound a valuable tool in synthetic chemistry and research applications.
Properties
CAS No. |
150767-03-6 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(furan-3-ylmethylamino)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-5,7,11H,6H2,1-3H3,(H,12,13) |
InChI Key |
GWONYTFZFBNWIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Synonyms |
Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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